molecular formula C10H14 B160197 Tricyclo(4.3.1.0(1,6))deca-2-ene CAS No. 136630-10-9

Tricyclo(4.3.1.0(1,6))deca-2-ene

Cat. No.: B160197
CAS No.: 136630-10-9
M. Wt: 134.22 g/mol
InChI Key: WIFBEXHOHTVPTE-UHFFFAOYSA-N
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Description

Tricyclo(4.3.1.0(1,6))deca-2-ene is an organic compound with the molecular formula C10H14 and a molecular weight of 134.2182 g/mol . This strained tricyclic hydrocarbon features a unique bridged structure, making it a compound of interest in advanced chemical synthesis and materials science research. Its physical properties include a calculated boiling point of 183.85°C (457.00 K) and a flash point of 64.1°C . Thermodynamic data is available for research purposes, including a standard enthalpy of formation of 96.70 kJ/mol in the gas phase and a standard Gibbs free energy of formation of 230.16 kJ/mol . The compound's reactivity is exemplified by its relationship to similar unsaturated derivatives; for instance, the hydrogenation of the related compound Tricyclo[4.3.1.0(1,6)]deca-2,4-diene is highly exothermic, indicating significant strain and stability release upon saturation . Researchers value Tricyclo(4.3.1.0(1,6))deca-2-ene for its potential as a building block or precursor in the development of novel polymeric materials and for fundamental studies on the properties and reactions of complex, strained ring systems. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

136630-10-9

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

tricyclo[4.3.1.01,6]dec-2-ene

InChI

InChI=1S/C10H14/c1-2-5-10-7-3-6-9(10,4-1)8-10/h1,4H,2-3,5-8H2

InChI Key

WIFBEXHOHTVPTE-UHFFFAOYSA-N

SMILES

C1CC23CCC=CC2(C1)C3

Canonical SMILES

C1CC23CCC=CC2(C1)C3

Synonyms

Tricyclo[4.3.1.0(1,6)]deca-2-ene

Origin of Product

United States

Advanced Synthetic Applications and Derivatization of Tricyclo 4.3.1.0 1,6 Deca 2 Ene Scaffold

Utilization as Building Blocks for Complex Molecular Architectures

The tricyclo(4.3.1.0(1,6))deca-2-ene skeleton serves as a versatile starting point for the synthesis of more intricate molecular systems. Its reactivity can be harnessed to construct higher-order polycyclic compounds, including both alkanes and aromatics, as well as densely functionalized bicyclic structures.

Synthesis of Higher-Order Polycyclic Alkanes and Aromatics

The tricyclic nature of the tricyclo(4.3.1.0(1,6))deca-2-ene framework makes it an ideal precursor for the assembly of complex, cage-like polycyclic systems. scispace.com The presence of a double bond within the structure introduces a point of reactivity that can be exploited in cycloaddition reactions, such as the Diels-Alder reaction, to build additional rings onto the existing scaffold. ontosight.ai For instance, the reaction of derivatives of the closely related tricyclo[4.3.1.0(1,6)]dec-3-en-8-one with 2H-cyclohepta[b]furan-2-one via an azulene-annulation reaction leads to the formation of complex azulene-annulated tricyclo[4.3.1.0(1,6)]deca-2,4,7-triene derivatives. researchgate.netpsu.edursc.org These reactions demonstrate the potential to construct elaborate polycyclic aromatic systems.

Furthermore, the strained bicyclo[1.1.0]butane moiety within the tricyclo(4.3.1.0(1,6))decane structure can undergo various transformations to yield polycyclic molecules. While direct examples starting from tricyclo(4.3.1.0(1,6))deca-2-ene are not extensively documented, the principles of such transformations are well-established for related systems.

Creation of Densely Functionalized Bicyclo[3.3.1]non-3-en-2-ones and Related Structures

The tricyclo(4.3.1.0(1,6))deca-2-ene scaffold can be envisioned as a precursor to bicyclo[3.3.1]nonane systems through ring-opening or skeletal rearrangement reactions. The bicyclo[3.3.1]nonane moiety is a prevalent core in many biologically active natural products. nih.govrsc.org A variety of synthetic routes have been developed to construct this bicyclic system, often involving intramolecular cyclizations or tandem reactions. nih.govrsc.org

For example, functionalized bicyclo[3.3.1]non-3-en-2-ones have been synthesized from commercially available phenols through a sequence involving hypervalent iodine oxidation, enone epoxidation, epoxide thiolysis, and an intramolecular aldol (B89426) reaction. While not a direct conversion from tricyclo(4.3.1.0(1,6))deca-2-ene, this highlights a strategy for creating densely functionalized bicyclo[3.3.1]nonane derivatives that could potentially be adapted. The strategic cleavage of the bicyclo[1.1.0]butane portion of the tricyclo(4.3.1.0(1,6))decane system could, in principle, lead to a suitably substituted bicyclo[3.3.1]nonane precursor for such transformations.

Derivatization Strategies for Structural Modification

The modification of the tricyclo(4.3.1.0(1,6))deca-2-ene scaffold through the introduction of heteroatoms or directed functionalization at its bridgehead positions allows for the synthesis of a wide array of derivatives with potentially novel properties and applications.

Introduction of Heteroatoms leading to Oxatricyclodecanes

The incorporation of heteroatoms, such as oxygen, into the tricyclic framework of decane (B31447) can lead to the formation of oxatricyclodecanes. A notable example is the synthesis of 2-oxatricyclo[4.3.1.0(3,8)]decane derivatives, also known as oxaprotoadamantanes. These compounds can be formed through the intramolecular cyclization of α-halobicyclo[3.3.1]nonanones under Favorskii reaction conditions. researchgate.net Specifically, the reaction of dihalodiketones with sodium methoxide (B1231860) results in the formation of these oxatricyclodecane derivatives. researchgate.net This demonstrates a viable strategy for introducing an oxygen atom into a related tricyclic system, which could be conceptually applied to derivatives of tricyclo(4.3.1.0(1,6))deca-2-ene.

While direct synthesis of azatricyclodecanes from tricyclo(4.3.1.0(1,6))deca-2-ene is not widely reported, methods for creating related nitrogen-containing bridged bicyclic systems exist. For instance, the 7-azabicyclo[4.3.1]decane ring system has been accessed from tropone (B1200060) via nucleophilic amine addition, photochemical demetallation, and an intramolecular Heck reaction. beilstein-journals.org

Directed Bridgehead Functionalization of Bicyclo[1.1.0]butanes and Tricyclic Analogs

The tricyclo(4.3.1.0(1,6))deca-2-ene molecule contains a bicyclo[1.1.0]butane (BCB) subunit, which is known for its high strain and unique reactivity. The bridgehead positions of BCBs are key sites for functionalization. It has been demonstrated that selective deprotonation of a bridgehead position in specific tricyclic systems is possible, allowing for subsequent reactions. This strategy can be utilized for the late-stage diversification of the bridgehead position.

Intermediates in Natural Product Total Synthesis

The rigid and complex three-dimensional structure of the tricyclo[4.3.1.0(1,6)]decane scaffold makes it an attractive building block in the total synthesis of natural products. Although direct applications of tricyclo(4.3.1.0(1,6))deca-2-ene itself are not extensively documented, the closely related tricyclo[4.3.1.0(3,7)]decane core is found in a family of marine sesquiterpenoids known as pupukeananes. nih.govmdpi.com The synthesis of the pupukeanane skeleton, an isotwistane, has been a target of several synthetic efforts, showcasing the importance of this tricyclic system in natural product chemistry. nih.gov

Furthermore, a strategy for constructing the tricyclo[4.3.1.0(3,7)]decane skeleton, which is a common feature in many polycyclic polyprenylated acylphloroglucinols (PPAPs), has been established. researchgate.net This approach led to the total synthesis of nemorosonol. researchgate.net Additionally, certain rare cycloapotirucallane triterpenoids have been identified to possess a tricyclo[4.3.1.0]decane structure. researchgate.net These examples underscore the relevance of the tricyclo[4.3.1.0]decane framework as a key structural motif in complex natural products and as a target for synthetic chemists.

Role of Tricyclic Bridgehead Carbon Centers (TBCCs) in Complex Natural Products

Tricyclic bridgehead carbon centers (TBCCs) are a noteworthy structural motif found in a multitude of intricate natural products. nih.govrsc.org A TBCC is a quaternary carbon atom located at a bridgehead position and is embedded within three fused rings. nih.gov This architectural feature imparts significant rigidity and a defined three-dimensional geometry to the molecule, which can be crucial for its biological activity. nih.gov The synthetic challenge posed by TBCCs is considerable due to their complexity. nih.govrsc.org

The significance of TBCCs extends beyond natural product chemistry into drug discovery, where the focus on sp³-rich, three-dimensional molecules has intensified. nih.gov Many natural products containing TBCCs exhibit potent biological activities, underscoring the importance of this substructure in molecular recognition and interaction with biological targets.

Table 1: Examples of Natural Products Containing Tricyclic Bridgehead Carbon Centers

Natural Product Family Biological Activity Source
(+)-Ingenol Ingenane Diterpenoids Antiviral and anticancer activities. nih.gov Euphorbia ingens nih.gov

The ingenanes, for instance, feature a highly strained 5/7/7/3 tetracyclic system with an in,out-bridgehead bicyclo[4.4.1]undecane core, a variation of the tricyclic scaffold. nih.gov Similarly, (-)-Bilobalide contains vicinal TBCCs within a highly oxidized tetracyclic framework. nih.gov The presence of these rigid, complex centers is often integral to the compound's ability to exert its biological effects.

Strategic Approaches to Incorporate Strained Tricyclic Substructures into Target Molecules

The construction of strained tricyclic systems, including those with TBCCs, requires sophisticated synthetic strategies. Chemists have developed a diverse toolkit of reactions to forge these challenging architectures. These methods often involve cascade reactions or carefully orchestrated sequences to build molecular complexity efficiently. researchgate.net

Key Strategic Approaches:

Cycloaddition Reactions: Diels-Alder reactions, both inter- and intramolecular, are powerful tools for forming cyclic systems. researchgate.netontosight.ai For instance, an oxidative dearomatization/intramolecular Diels-Alder cycloaddition cascade has been employed to build highly caged frameworks. researchgate.net Photochemical [2+2] cycloadditions also provide a direct route to strained four-membered rings that can be elaborated into more complex tricyclic systems. nih.gov

Ring-Closing Metathesis (RCM): This method, often utilizing catalysts like the Grubbs catalyst, is effective for forming medium-sized rings, such as the cycloheptane (B1346806) subunit present in some tricyclic frameworks. researchgate.net

Tandem Reactions and Cascade Sequences: The synthesis of complex structures is often streamlined by using tandem reactions. A copper-catalyzed asymmetric conjugate addition followed by enolate trapping is one such elegant method for creating contiguous stereogenic centers. researchgate.net Similarly, sequential aldol and ketyl-olefin cyclizations can assemble highly caged frameworks. researchgate.net

Rearrangement Reactions: Pinacol-type rearrangements of cyclic sulfites have been used to generate strained trans-decalin systems, a key feature of some complex tricyclic natural products. acs.orgnih.gov Claisen rearrangements, such as a TMS-promoted ketal Claisen rearrangement, have proven effective for constructing all-carbon quaternary stereocenters at bridgehead positions. researchgate.net

Carbene Chemistry: Molybdenum Fischer carbene complexes can react with specific dienyne substrates to generate substituted tricyclo[4.3.1.0(1,6)]deca-2,4-dienes in good yields. acs.org

Atom-Transfer Reactions: Hydrogen-atom-transfer (HAT)-mediated hydroazidation of an alkene is a modern approach to install nitrogen-containing functional groups, such as the tertiary isonitriles found in some bioactive tricyclic marine natural products. acs.orgnih.gov

The selection of a particular strategy depends heavily on the specific target molecule and the desired stereochemistry. Computational analyses are increasingly used to guide synthetic planning, especially when dealing with the high-energy, strained intermediates and products involved in these syntheses. nih.gov

Table 2: Overview of Synthetic Strategies for Strained Tricyclic Systems

Strategy Description Key Application Example
Intramolecular Diels-Alder A cascade reaction involving oxidative dearomatization followed by cycloaddition. Construction of highly caged molecular frameworks. researchgate.net
[2+2] Photocycloaddition Light-induced cycloaddition to form cyclobutane (B1203170) rings. Generation of tricyclic adducts from enones. nih.gov
Ring-Closing Metathesis (RCM) Catalyst-driven formation of rings from diene precursors. Synthesis of the tricyclic core of Tricycloclavulone. researchgate.net
Pinacol-like Rearrangement Thermally induced 1,2-hydride shift of a cyclic sulfite. Accessing strained trans-decalin systems in Isoneoamphilectane synthesis. acs.orgnih.gov

Q & A

Q. What are the established synthetic routes for tricyclo(4.3.1.0<sup>1,6</sup>)deca-2-ene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of tricyclo(4.3.1.0<sup>1,6</sup>)deca-2-ene often employs radical cyclization or ketyl-olefin coupling. For example, radical intermediates stabilized by electron-withdrawing groups (e.g., esters) can promote 4-exo-trig cyclization under SmI2 mediation, yielding strained tricyclic frameworks . Optimization involves adjusting precursor gem-disubstitution to enhance cyclization velocity and reduce ring strain reversal. Yields vary significantly (e.g., 63–76%) based on substituent electronic effects and solvent polarity .

Q. How is the molecular structure of tricyclo(4.3.1.0<sup>1,6</sup>)deca-2-ene characterized experimentally?

Methodological Answer: X-ray crystallography is the gold standard for resolving its cage-like topology and bond angles. For instance, isotwistane analogs (e.g., tricyclo[4.3.1.0<sup>3,7</sup>]decane) require single-crystal diffraction to confirm spatial proximity of functional groups and symmetry . Complementary techniques include <sup>13</sup>C NMR to identify bridgehead carbons and IR spectroscopy to detect strain-induced vibrational shifts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during the characterization of tricyclo(4.3.1.0<sup>1,6</sup>)deca-2-ene derivatives?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from diastereomerism or dynamic ring puckering. To address this:

  • Perform variable-temperature NMR to detect conformational exchange broadening.
  • Use DFT calculations (e.g., B3LYP/6-31G*) to model equilibrium geometries and predict splitting patterns .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic or fragmentation artifacts .

Q. What computational strategies are effective for modeling the reactivity of tricyclo(4.3.1.0<sup>1,6</sup>)deca-2-ene in asymmetric catalysis?

Methodological Answer: Molecular dynamics (MD) simulations coupled with docking studies can predict enantioselective interactions. For example, chiral catalysts like (S,S)-La-bis complexes induce asymmetry in conjugate additions to tricyclic enones. Hybrid QM/MM methods (e.g., ONIOM) are critical for mapping transition states and steric effects in constrained frameworks .

Q. What experimental designs mitigate ring strain during functionalization of tricyclo(4.3.1.0<sup>1,6</sup>)deca-2-ene?

Methodological Answer: Strain alleviation requires:

  • Stepwise functionalization : Introduce electron-withdrawing groups (EWGs) prior to ring-opening to stabilize intermediates .
  • Protecting groups : Use silyl ethers or acetals to shield reactive bridgehead positions during oxidation .
  • Low-temperature conditions : Slow kinetics at –78°C minimize undesired rearrangements .

Q. How can tricyclo(4.3.1.0<sup>1,6</sup>)deca-2-ene derivatives be evaluated for bioactivity, and what are key pitfalls in assay design?

Methodological Answer: Cytotoxicity assays (e.g., against A549 or MDA-MB-231 cells) require:

  • Solubility optimization : Use DMSO/cremophor EL mixtures to avoid aggregation artifacts.
  • Control for redox activity : Preclude false positives from radical-generating moieties via ROS scavenger controls .
  • Structural analogs : Synthesize simplified scaffolds (e.g., monocyclic analogs) to isolate pharmacophore contributions .

Methodological Tables

Table 1: Key Synthetic Approaches for Tricyclo(4.3.1.0<sup>1,6</sup>)deca-2-ene

MethodConditionsYield (%)Key Reference
Radical cyclizationSmI2, THF, –78°C63–76
Ketyl-olefin couplingLa-bis catalyst, toluene82
Photochemical [2+2]UV, acetone45

Table 2: Common Analytical Challenges and Solutions

ChallengeResolution StrategyInstrumentation
Diastereomer overlapVT-NMR, DFT modeling600 MHz NMR, Gaussian
Ring strain artifactsX-ray crystallographySynchrotron source
Redox interferenceROS scavengersFluorescence plate reader

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